molecular formula C10H20N2O B13176389 4-(2-Aminoethyl)-1-cyclopropylpiperidin-4-ol

4-(2-Aminoethyl)-1-cyclopropylpiperidin-4-ol

Cat. No.: B13176389
M. Wt: 184.28 g/mol
InChI Key: UZBYOARBNRZUSI-UHFFFAOYSA-N
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Description

4-(2-Aminoethyl)-1-cyclopropylpiperidin-4-ol is a chemical compound that belongs to the class of piperidines This compound is characterized by the presence of a cyclopropyl group attached to the piperidine ring and an aminoethyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Aminoethyl)-1-cyclopropylpiperidin-4-ol typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction using reagents like diazomethane or cyclopropylcarbinol.

    Attachment of the Aminoethyl Group: The aminoethyl group can be introduced through a reductive amination reaction involving ethylenediamine and a suitable aldehyde or ketone.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-(2-Aminoethyl)-1-cyclopropylpiperidin-4-ol can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Using reducing agents such as lithium aluminum hydride to reduce functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium azide.

Major Products Formed

    Oxidation: Formation of N-oxides or hydroxylated derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated or azido derivatives.

Scientific Research Applications

4-(2-Aminoethyl)-1-cyclopropylpiperidin-4-ol has diverse applications in scientific research, including:

    Chemistry: As a building block for the synthesis of complex organic molecules.

    Biology: As a ligand for studying receptor interactions and signaling pathways.

    Medicine: Potential therapeutic applications in drug development for neurological disorders.

    Industry: Use in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-Aminoethyl)-1-cyclopropylpiperidin-4-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. For example, it may bind to neurotransmitter receptors, affecting signal transduction and cellular responses.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Aminoethyl)piperidine: Lacks the cyclopropyl group, making it less sterically hindered.

    4-(2-Aminoethyl)-1-methylpiperidin-4-ol: Contains a methyl group instead of a cyclopropyl group, affecting its reactivity and binding properties.

    4-(2-Aminoethyl)-1-phenylpiperidin-4-ol: Contains a phenyl group, which introduces aromaticity and different electronic properties.

Uniqueness

4-(2-Aminoethyl)-1-cyclopropylpiperidin-4-ol is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic effects. This structural feature can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C10H20N2O

Molecular Weight

184.28 g/mol

IUPAC Name

4-(2-aminoethyl)-1-cyclopropylpiperidin-4-ol

InChI

InChI=1S/C10H20N2O/c11-6-3-10(13)4-7-12(8-5-10)9-1-2-9/h9,13H,1-8,11H2

InChI Key

UZBYOARBNRZUSI-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2CCC(CC2)(CCN)O

Origin of Product

United States

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